2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide
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Overview
Description
2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an isoindoline ring system and a diphenylpropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide using a reducing agent such as lithium aluminum hydride.
Attachment of Diphenylpropyl Group: The diphenylpropyl group can be introduced through a nucleophilic substitution reaction using a suitable halide precursor.
Formation of Acetamide Moiety: The final step involves the acylation of the isoindoline derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halide precursors and nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3-phenylpropyl)acetamide: Similar structure but with a single phenyl group.
2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
2-(1,3-Dihydro-2H-isoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide is unique due to the presence of both the isoindoline ring and the diphenylpropyl group, which confer specific chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
827308-73-6 |
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Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C25H26N2O/c28-25(19-27-17-22-13-7-8-14-23(22)18-27)26-16-15-24(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,24H,15-19H2,(H,26,28) |
InChI Key |
WKTXZFQHIRHKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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